2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate
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Overview
Description
2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is a chemical compound that features a trifluoromethyl group and a piperidinyl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethylamine with 6-oxopiperidine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl N-(6-methoxypyridin-3-yl)carbamate: Similar structure but with a methoxy group instead of an oxo group.
2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate: Similar structure but with variations in the piperidine ring or substituents.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a piperidinyl carbamate structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
1466219-79-3 |
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Molecular Formula |
C8H11F3N2O3 |
Molecular Weight |
240.2 |
Purity |
95 |
Origin of Product |
United States |
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